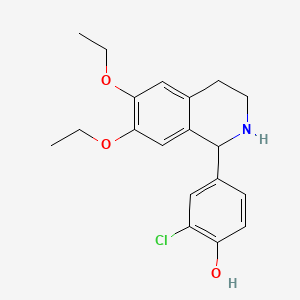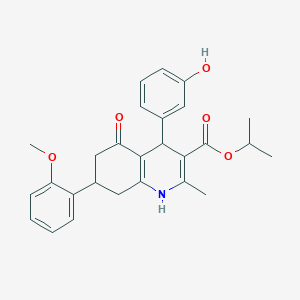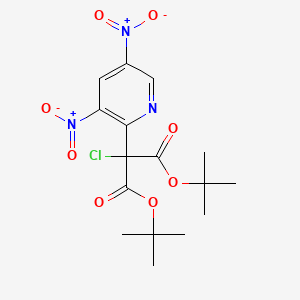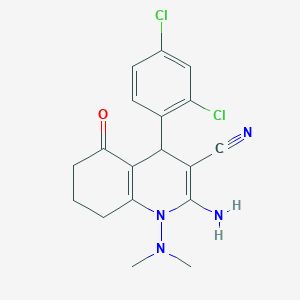![molecular formula C22H19BrN4S2 B11503563 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11503563.png)
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiazole derivatives, which exhibit diverse biological activities.
- Thiazoles are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
- The specific structure of our compound consists of two thiazole rings connected by a piperazine moiety, with bromine and phenyl substituents.
- Its molecular formula is C₁₉H₁₈Br₂N₄S₂.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate thiazole precursors with piperazine derivatives.
Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents (e.g., DMF, DMSO) and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ microwave-assisted or solvent-free techniques for efficiency.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: The compound’s antimicrobial and anticancer properties make it relevant for drug development.
Industry: It may find applications in materials science or as a precursor for pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It could affect cell signaling, proliferation, or apoptosis pathways.
Further Studies Needed: Detailed mechanistic studies are crucial for a comprehensive understanding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., dual thiazole rings, bromine substitution).
Similar Compounds: Other thiazole-based molecules (e.g., 4-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives
Remember that this compound’s potential lies not only in its structure but also in its multifaceted applications
Properties
Molecular Formula |
C22H19BrN4S2 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H19BrN4S2/c23-18-8-6-17(7-9-18)20-15-29-22(25-20)27-12-10-26(11-13-27)21-24-19(14-28-21)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI Key |
PLXOVSVWLHLNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11503492.png)
![methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11503500.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11503505.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoate](/img/structure/B11503515.png)
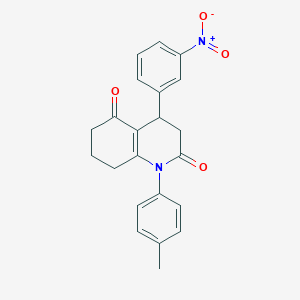
![ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11503541.png)
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B11503552.png)
![1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B11503555.png)
